5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.70 . It appears as a light orange to yellow to green powder or crystal . This compound is used in the synthesis of various pharmaceutical ingredients and is considered a building block in pharmaceutical development and drug discovery research .
Synthesis Analysis
This compound is used as a reagent in the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides as antithrombotic drugs . It can also be used as a reagent in the synthesis of diamide derivatives, which are FXa inhibitors . Furthermore, it is an intermediate in the synthesis of Edoxaban .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl . The InChI Key is ZWIYEBIMFPQYDI-UHFFFAOYSA-N .
Chemical Reactions Analysis
As mentioned earlier, this compound is used in the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides . It can also be used in the synthesis of diamide derivatives .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound’s melting point is 201°C .
Scientific Research Applications
Chemical Synthesis and Compound Derivatives The compound is primarily used in chemical synthesis, forming the basis for creating a variety of heterocyclic compounds. Studies have demonstrated its utility in synthesizing new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, showcasing its versatility in chemical reactions (El-Kashef et al., 2010). Additionally, its reactions with a mixture of aminoazole and aromatic (heteroaromatic) aldehyde have been explored to synthesize methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and related compounds (Gein et al., 2008).
Development of New Heterocycles The compound is instrumental in the development of novel heterocycles, which have potential applications in various fields, including medicinal chemistry. The compound's reactions have been harnessed to create fused pyridothienopyrimidines and other heterofused derivatives (Ahmed et al., 2006). These findings point towards its role in the synthesis of structurally diverse and potentially bioactive molecules.
Pharmaceutical Research Although specifics on drug use and dosage are excluded, the compound's derivatives are noted for their potential in pharmaceutical research. For instance, novel synthesis methods and reactions have been developed for derivatives like isothiazolo[3,4-d]pyrimidine-3-carbonitriles, which might be of interest in the development of new therapeutic agents (Chang et al., 2003).
Dimerization and Structural Studies Research also delves into the compound's chemical behavior under various conditions, such as its unexpected dimerization during acidic hydrolysis, highlighting interesting aspects of its chemical reactivity and structural properties (Shiotani et al., 1986).
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBDKOWBNNXMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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